

Application Note: High-Yield Preparation of 1,2-Benzisoxazol-3-ylacetyl Chloride

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Compound of Interest

Compound Name: *1,2-Benzisoxazol-3-ylacetyl chloride*

CAS No.: 84637-43-4

Cat. No.: B3157153

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Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Introduction

1,2-Benzisoxazole-3-acetic acid (often abbreviated as BOA, CAS: 4865-84-3)[1] is a critical heterocyclic building block in medicinal chemistry, extensively utilized in the synthesis of neurotropic agents and antipsychotic drug intermediates[2]. To functionalize this scaffold via amidation or esterification, the carboxylic acid must first be activated.

The conversion of the acid to **1,2-benzisoxazol-3-ylacetyl chloride** (CAS: 84637-43-4)[3] represents the most robust and atom-economical activation strategy[4]. This application note details the optimized, self-validating protocols for this transformation, emphasizing mechanistic control to prevent the degradation of the sensitive benzisoxazole core.

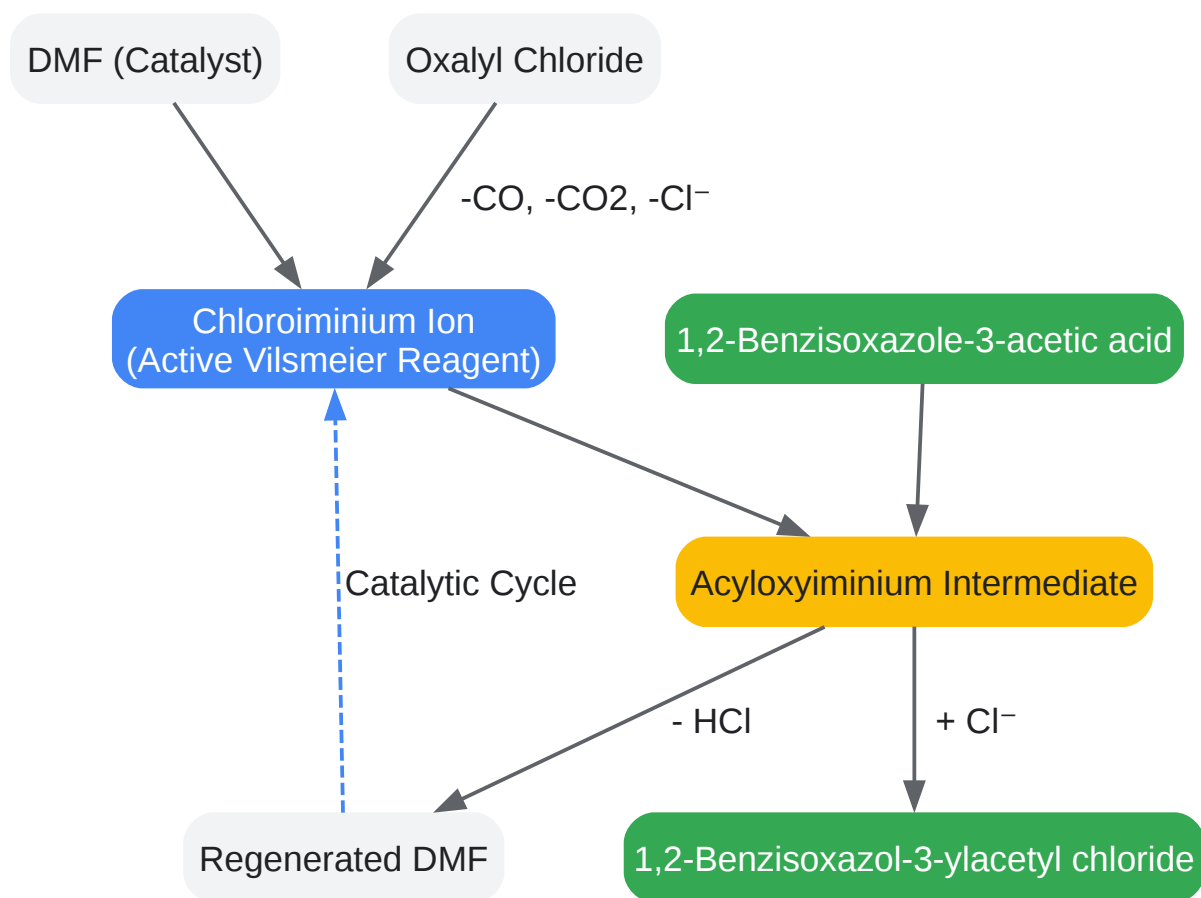
Mechanistic Insights & Reagent Selection

While the direct chlorination of 1,2-benzisoxazole derivatives can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[5], these traditional methods often require

elevated temperatures (e.g., refluxing at 70–80 °C)[2]. Although the 1,2-benzisoxazole ring itself demonstrates stability under acidic chlorination[6], the methylene bridge in 1,2-benzisoxazole-3-acetic acid is susceptible to side reactions (such as α -deprotonation or ketene formation) under harsh thermal conditions.

The Causality Behind Reagent Choice: To preserve the integrity of the molecule, activation using oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF) is the preferred methodology[6].

- **Thermal Control:** The reaction proceeds efficiently at 0 °C to room temperature, bypassing thermal degradation pathways.
- **Clean Byproducts:** Oxalyl chloride decomposes entirely into volatile gases (CO, CO₂, and HCl), leaving no non-volatile residues that could complicate downstream API synthesis.
- **Catalytic Efficiency:** DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier-Haack type intermediate (chloroiminium ion), which rapidly and selectively activates the carboxylic acid.



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Mechanism of DMF-catalyzed acyl chloride formation via Vilsmeier-Haack intermediate.

Experimental Protocols: A Self-Validating System

A major challenge in acyl chloride synthesis is confirming reaction completion, as acyl chlorides cannot be directly analyzed via standard reversed-phase HPLC due to rapid and inconsistent hydrolysis on the column.

The Self-Validating IPC (In-Process Control): Both protocols below utilize a "Methanol Quench." By withdrawing a micro-aliquot of the reaction and quenching it in anhydrous methanol/triethylamine, the acyl chloride is quantitatively trapped as the stable methyl ester. This allows the chemist to accurately validate >99% conversion via HPLC or TLC before proceeding to isolation.

Protocol A: DMF-Catalyzed Oxalyl Chloride Activation (Recommended)

This method is highly recommended for discovery chemistry and early-phase scale-up due to its mild conditions and high purity profile.

Step-by-Step Methodology:

- **Preparation:** Charge a dry, argon-purged round-bottom flask with 1,2-benzisoxazole-3-acetic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g of substrate). **Causality:** Argon prevents atmospheric moisture from hydrolyzing the highly sensitive product. DCM is chosen for its inertness and low boiling point, facilitating easy removal.
- **Catalyst Addition:** Add DMF (0.05 eq) to the suspension and cool the mixture to 0 °C using an ice bath.
- **Activation:** Add oxalyl chloride (1.2 eq) dropwise over 30 minutes. **Causality:** Dropwise addition at 0 °C controls the exothermic formation of the chloroiminium ion and regulates the vigorous evolution of CO and CO₂ gases.
- **Propagation:** Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. The suspension will gradually become a clear solution as the acid is consumed.
- **Self-Validation (IPC):** Withdraw 50 µL of the reaction mixture and inject it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Stir for 5 minutes, then analyze by HPLC. **Causality:** Complete disappearance of the starting acid and formation of the methyl ester validates complete conversion.
- **Isolation:** Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove DCM, excess oxalyl chloride, and dissolved gases.
- **Co-evaporation:** To ensure complete removal of residual HCl, reconstitute the residue in anhydrous toluene (5 volumes) and concentrate again under vacuum.
- **Storage:** The resulting **1,2-benzisoxazol-3-ylacetyl chloride** is obtained as a moisture-sensitive oil or semi-solid. Use immediately in the next step or store under argon at -20 °C.

Protocol B: Thionyl Chloride Activation (Industrial Alternative)

While oxalyl chloride is preferred for purity, thionyl chloride is often utilized in industrial settings due to lower reagent costs and scalability[5].

Step-by-Step Methodology:

- Suspend 1,2-benzisoxazole-3-acetic acid (1.0 eq) in anhydrous toluene (10 volumes).
- Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).
- Heat the mixture to 60 °C for 4–6 hours. Causality: Toluene allows for a higher reaction temperature, compensating for the lower reactivity of SOCl₂ compared to oxalyl chloride.
- Perform the Methanol Quench IPC to verify completion.
- Concentrate under vacuum to yield the product.



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Experimental workflow and in-process control for acyl chloride synthesis.

Quantitative Data Presentation

The following table summarizes the operational parameters and typical outcomes for both activation strategies.

Parameter	Protocol A (Oxalyl Chloride)	Protocol B (Thionyl Chloride)
Reagent	Oxalyl chloride ((COCl) ₂)	Thionyl chloride (SOCl ₂)
Equivalents	1.2 – 1.5 eq	1.5 – 2.0 eq
Solvent	Dichloromethane (DCM)	Toluene
Temperature	0 °C to Room Temperature	60 °C to 80 °C
Reaction Time	2 – 4 hours	4 – 6 hours
Gaseous Byproducts	CO, CO ₂ , HCl	SO ₂ , HCl
Yield (Typical)	> 95%	85 – 90%
Purity Profile	Very High (Avoids thermal degradation)	Moderate (Potential side reactions)

Safety & Handling

- **Gas Evolution:** Both methods generate toxic, corrosive, and pressurized gases (CO, CO₂, HCl, SO₂). Reactions MUST be performed in a well-ventilated fume hood. It is highly recommended to pass effluent gas through a 1M NaOH scrubbing trap.
- **Reagent Toxicity:** Oxalyl chloride and thionyl chloride are severe lachrymators, corrosive to tissue, and react violently with water. Proper PPE, including heavy-duty nitrile gloves and safety goggles, is mandatory.

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